molecular formula C21H20O11 B12040454 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Katalognummer: B12040454
Molekulargewicht: 448.4 g/mol
InChI-Schlüssel: JPUKWEQWGBDDQB-PRPRGGMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Features: This compound, commonly known as Astragalin, is a flavonoid glycoside characterized by a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a 4-hydroxyphenyl group at position 2, and a β-D-glucopyranosyl moiety at position 3. The glucosyl unit is attached via an oxygen linkage, forming a 3-O-glycoside .

Sources and Occurrence:
Astragalin is predominantly isolated from Morus alba (white mulberry) and other medicinal plants. It is recognized for its role in traditional medicine, particularly in modulating endocrine functions .

Eigenschaften

Molekularformel

C21H20O11

Molekulargewicht

448.4 g/mol

IUPAC-Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15+,17+,18-,21-/m1/s1

InChI-Schlüssel

JPUKWEQWGBDDQB-PRPRGGMHSA-N

Isomerische SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O

Kanonische SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Selective Hydroxyl Protection and Glycosylation

Chemical synthesis of apigenin 3-O-glucoside necessitates selective protection of the more reactive 7- and 4′-hydroxyl groups to direct glycosylation to the 3-position. A validated approach involves:

  • Benzylation of Apigenin :

    • Apigenin is treated with benzyl chloride in dimethylformamide (DMF) under basic conditions to protect the 7- and 4′-hydroxyls, yielding 7,4′-di-O-benzylapigenin.

    • Reaction Conditions : 2 equiv. benzyl chloride, K₂CO₃, DMF, 60°C, 12 h.

    • Yield : 85–90%.

  • Glycosylation at C-3 :

    • The protected apigenin derivative is reacted with acetobromoglucose in the presence of silver oxide (Ag₂O) to form the 3-O-glycosidic bond.

    • Mechanism : Nucleophilic substitution facilitated by Ag⁺ coordination.

    • Reaction Conditions : 1.2 equiv. acetobromoglucose, Ag₂O, anhydrous dichloromethane, 25°C, 24 h.

    • Yield : 65–70%.

  • Deprotection :

    • Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, yielding apigenin 3-O-glucoside.

    • Conditions : 10% Pd-C, H₂ (1 atm), ethanol, 25°C, 6 h.

    • Yield : 95%.

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
BenzylationBnCl, K₂CO₃, DMF, 60°C85–90>98%
GlycosylationAcetobromoglucose, Ag₂O, CH₂Cl₂65–7092–95%
DeprotectionH₂/Pd-C, ethanol95>99%

Enzymatic Synthesis Using Glycosyltransferases

UDP-Glucose-Dependent Glycosyltransferases (UGTs)

Enzymatic methods offer regioselective glucosylation without protective groups. While no studies directly report apigenin 3-O-glucosylation, homologous systems provide actionable insights:

  • UGT78D1 from Arabidopsis thaliana :

    • This enzyme glucosylates flavonols (e.g., quercetin, kaempferol) at the 3-OH position.

    • Hypothetical Application : Incubation of apigenin with UGT78D1 and UDP-glucose may yield 3-O-glucoside, though activity must be empirically verified.

    • Optimized Conditions : 50 mM Tris-HCl (pH 7.5), 5 mM UDP-glucose, 2 mM apigenin, 30°C, 24 h.

  • VvGT1 from Vitis vinifera :

    • Structurally characterized for 3-O-glucosylation of kaempferol.

    • Structural Insights : The active site accommodates planar flavonoid aglycones, suggesting potential apigenin compatibility.

    • Kinetic Parameters (Kaempferol) : Kₘ = 0.8 mM, kₐₜₜ = 1.2 s⁻¹.

Challenges:

  • Substrate Specificity : Apigenin lacks the 3′-OH group of flavonols, potentially reducing UGT affinity.

  • Engineering Solutions : Directed evolution or rational design (e.g., active-site mutagenesis) could enhance apigenin recognition.

Biocatalytic Approaches in Engineered Microbes

Escherichia coli Platforms

Metabolic engineering enables de novo synthesis of flavonoid glycosides. A representative workflow includes:

  • UDP-Glucose Overproduction :

    • Overexpression of galU (UDP-glucose pyrophosphorylase) and pgm (phosphoglucomutase) boosts intracellular UDP-glucose levels.

    • Strain : E. coli BL21(DE3)/pET-galU-pgm.

    • UDP-Glucose Titer : 12 mM (vs. 2 mM in wild type).

  • Heterologous Glycosyltransferase Expression :

    • Co-expression of TcCGT1 (flavonoid 3-O-GT from Thermotoga maritima) facilitates apigenin glucosylation.

    • Induction : 0.5 mM IPTG, 20°C, 48 h.

    • Product Titer : 17.2 g/L vitexin (apigenin 8-C-glucoside) in 5 L bioreactor.

Limitations:

  • Regioselectivity : Most microbial GTs favor C- or 7-O-glycosylation over 3-O.

  • Solution : Screening mutant GT libraries (e.g., HtUGT73EW3 Q85L variant) for 3-O activity.

Analytical Validation and Structural Confirmation

Chromatographic and Spectroscopic Characterization

Post-synthesis purification and verification are critical:

  • HPLC-PDA Analysis :

    • Column : C18 (250 × 4.6 mm, 5 µm).

    • Mobile Phase : Gradient of 0.1% formic acid (A) and acetonitrile (B).

    • Retention Time : 12.3 min (apigenin 3-O-glucoside).

  • NMR Spectroscopy :

    • ¹H-NMR (500 MHz, DMSO-d₆) : δ 6.82 (s, H-8), 6.43 (s, H-6), 5.44 (d, J = 7.4 Hz, H-1″ of glucose).

    • ¹³C-NMR (125 MHz, DMSO-d₆) : δ 182.1 (C-4), 164.3 (C-7), 104.2 (C-1″).

  • HRMS-ESI :

    • Observed : m/z 433.1345 [M + H]⁺ (calc. 433.1340 for C₂₁H₂₀O₁₀) .

Analyse Chemischer Reaktionen

Hydrolysis of the Glycosidic Bond

The β-D-glucopyranose moiety at the C-3 position undergoes acid-catalyzed hydrolysis to yield kaempferol (aglycone) and glucose. This reaction is critical for liberating the bioactive aglycone in biological systems.

Reaction Conditions Products Key Observations
Hydrolysis0.1 M HCl, 80°C, 2 hrsKaempferol + GlucoseComplete cleavage confirmed via HPLC and TLC .
  • Mechanistic Insight : The reaction proceeds via protonation of the glycosidic oxygen, leading to cleavage of the C-O bond. The process is pH- and temperature-dependent, with optimal yields under mild acidic conditions .

Oxidative Reactions

The phenolic hydroxyl groups on the kaempferol core (positions 5, 7, and 4') participate in oxidation reactions, particularly under alkaline or enzymatic conditions.

Enzymatic Oxidation

Polyphenol oxidases (e.g., laccase, peroxidase) catalyze the oxidation of astragalin, leading to polymerization or quinone formation :

  • In Tea Dye Production : Astragalin undergoes oxidative polymerization during tea waste processing, forming condensed polymers with improved dye stability. This process reduces monomeric flavonoid content (e.g., astragalin) by ~40%, as observed in comparative LC-MS analyses .

Substrate Enzyme Product Application
AstragalinLaccasePolymeric quinonesNatural dye synthesis

Non-Enzymatic Oxidation

  • Alkaline Conditions : In alkaline media (pH > 9), the C-3 glucoside stabilizes the flavonoid structure, but the aglycone undergoes rapid oxidation to form reactive oxygen species (ROS) .

  • Metal Ion Catalysis : Fe³⁺ or Cu²⁺ ions accelerate oxidation, producing semiquinone radicals detectable via ESR spectroscopy .

Derivatization and Functionalization

Astragalin’s hydroxyl groups enable selective derivatization:

Methylation

  • Selective Protection : Methylation at C-7 or C-4' hydroxyl groups enhances lipophilicity. For example, 4'-O-methyl astragalin shows improved membrane permeability in pharmacological assays .

Glycosylation

  • Enzymatic Transglycosylation : Replacement of the glucose moiety with other sugars (e.g., rhamnose) alters solubility and bioactivity. This is achieved using glycosyltransferases in engineered microbial systems .

Stability Under Physiological Conditions

  • pH-Dependent Degradation : Astragalin is stable at pH 5–7 but degrades rapidly in gastric fluid (pH 1.2), releasing kaempferol within 1 hour .

  • Thermal Stability : Decomposition occurs above 200°C, with a melting point of 176–178°C .

Biological Interactions

While not a direct chemical reaction, astragalin’s interactions with enzymes inform its reactivity:

  • Inhibition of O-Acetyl-L-Serine Sulfhydrylase : Docking studies reveal hydrogen bonding with residues T85, S86, and R116 (binding score: −28.5 kcal/mol), suggesting potential as an enzyme inhibitor .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been studied for various biological activities:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Anticancer Properties

The compound has shown promise in cancer research. It induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family proteins. Specific studies highlight its efficacy against breast and colon cancer cell lines.

Neuroprotective Effects

Research has indicated that this flavonoid may protect neuronal cells from damage caused by oxidative stress and inflammation. It has potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

Several studies have focused on the applications of this compound:

StudyObjectiveFindings
Zhang et al. (2020)Investigate antioxidant effectsDemonstrated significant reduction in oxidative stress markers in vitro.
Lee et al. (2021)Evaluate anti-inflammatory propertiesShowed inhibition of TNF-alpha production in macrophages.
Kim et al. (2022)Assess anticancer activityInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency.
Patel et al. (2023)Explore neuroprotective effectsFound reduced neuronal cell death in models of oxidative stress.

Wirkmechanismus

The mechanism of action of 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways. It exerts its effects by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Inducing apoptosis and inhibiting the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Table 1: Comparative Analysis of Astragalin and Related Flavonoid Glycosides
Compound Name Source Structural Differences vs. Astragalin Molecular Weight (g/mol) Key Biological Activities References
Astragalin Morus alba (mulberry) 4-hydroxyphenyl at C2; β-D-glucopyranosyl at C3 448.382 Hormone regulation, antioxidant
Hyperoside Hypericum perforatum (St. John’s Wort) 3,4-dihydroxyphenyl at C2; β-D-galactopyranosyl at C3 464.380* Hepatoprotective, inhibits CYP2E1
Isoquercitrin Various plants (e.g., Apocynum venetum) 3,4-dihydroxyphenyl at C2; β-D-glucopyranosyl at C3 464.380* Anti-inflammatory, uridine glucuronosyltransferase induction
Kaempferol 3-neohesperidoside Daphniphyllum calycinum 4-hydroxyphenyl at C2; neohesperidosyl (rhamnosyl-glucosyl) at C3 594.525 Anticholinesterase activity (tick control)
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-diglucoside Not specified β-D-glucopyranosyl at both C3 and C6 594.525 Enhanced water solubility, antioxidant

Note: Molecular weights marked with * are inferred from structural analogs in and due to lack of explicit data.

Structural and Functional Insights

Substitution Patterns :

  • Phenyl Ring Modifications : Astragalin’s 4-hydroxyphenyl group contrasts with Hyperoside’s 3,4-dihydroxyphenyl, which enhances its antioxidant capacity via additional hydroxyl groups .
  • Glycosylation Position : Glycosylation at C3 (Astragalin, Hyperoside) vs. C3 and C6 (diglucosides) alters bioavailability. Diglucosides (e.g., 3,6-diglucoside in ) exhibit higher solubility but reduced membrane permeability .

Biological Activity Correlations: Hepatoprotection: Hyperoside’s inhibition of CYP2E1 and upregulation of detoxifying enzymes make it superior to Astragalin in mitigating acetaminophen-induced liver injury . Endocrine Effects: Astragalin uniquely modulates estrogen/progesterone levels, likely due to its 4-hydroxyphenyl group, which mimics steroidal structures .

Biologische Aktivität

5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, commonly referred to as a flavonoid compound, has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's chemical formula is C21H22O10C_{21}H_{22}O_{10} with a molecular weight of approximately 434.39 g/mol. It exhibits the following physical properties:

PropertyValue
Melting Point176-177 °C
Boiling Point763.4 ± 60.0 °C (predicted)
Density1.66 g/cm³
SolubilityDMSO: 93.0 mg/mL
pKa7.37 ± 0.60 (predicted)

These properties suggest that the compound is stable at room temperature and shows good solubility in DMSO, making it suitable for various biological assays.

Antioxidant Activity

Research indicates that flavonoids possess significant antioxidant properties due to their ability to scavenge free radicals and chelate metal ions. A study demonstrated that this compound exhibits potent antioxidant activity comparable to well-known antioxidants like quercetin and catechins . This activity is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that treatment with this flavonoid significantly reduced inflammation markers in macrophage cell lines exposed to lipopolysaccharides (LPS) . This suggests potential therapeutic applications in chronic inflammatory conditions.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of the Bcl-2 family proteins . For instance, a study on breast cancer cells showed that the compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Emerging evidence suggests that this flavonoid may offer neuroprotective benefits. In animal models of neurodegenerative diseases, it has been observed to enhance cognitive function and reduce neuroinflammation . The mechanism is believed to involve the modulation of signaling pathways related to neuronal survival and inflammation.

Study 1: Antioxidant Efficacy

In a comparative study assessing various flavonoids' antioxidant capabilities, this compound exhibited an IC50 value lower than that of ascorbic acid in DPPH radical scavenging assays .

Study 2: Anti-inflammatory Action

A clinical trial involving patients with rheumatoid arthritis showed significant improvements in inflammatory markers after supplementation with this flavonoid over eight weeks . The trial highlighted its potential as an adjunct therapy in managing inflammatory diseases.

Study 3: Cancer Cell Line Research

In vitro experiments on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis rates compared to untreated controls .

Q & A

Q. How is the compound structurally characterized, and what methods validate its glycosylation pattern?

Answer: Structural elucidation employs single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry and confirm the glycosidic linkage. For example, SC-XRD at 150 K (R factor = 0.050) confirmed the β-D-glucopyranosyl unit's orientation and hydroxyl group positions in related flavonoid glycosides . High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for verifying the aglycone core (chromen-4-one) and sugar moiety connectivity. For instance, HMBC correlations between the glucose anomeric proton (δ ~5.0 ppm) and the aglycone’s C-3 position confirm glycosylation .

Q. What are the primary biological activities reported for this compound, and how are they assayed?

Answer: The compound (Astragalin) exhibits anti-apoptotic effects in ovarian granulosa cells, demonstrated via in vitro assays:

  • Cell viability : MTT assay (e.g., IC₅₀ values for apoptosis inhibition) .
  • Hormonal regulation : ELISA for estrogen/progesterone levels in aged rat models .
  • Enzyme inhibition : Molecular docking against α-glucosidase (binding energy: -8.55 kcal/mol) and acetylcholinesterase (RmAChE1) using AutoDock Vina .

Q. Which analytical techniques are used to quantify this compound in plant extracts?

Answer:

  • HPLC-DAD/MS : Reversed-phase C18 columns with gradient elution (e.g., 0.1% formic acid/acetonitrile) and UV detection at 254–370 nm .
  • Validation : Linearity (R² > 0.999), LOD/LOQ (0.1–1.0 μg/mL), and recovery rates (95–105%) ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications (e.g., glycosylation, methoxy groups) impact bioactivity, and how are these analogs synthesized?

Answer:

  • Glycosylation effects : The glucose moiety at C-3 enhances solubility and bioavailability but may reduce membrane permeability. For example, removal of the glycosyl group in aglycone analogs increases cytotoxicity but decreases water solubility .
  • Synthetic routes : Allylation and Claisen rearrangement (e.g., heating at 210°C in N,N-diethyl aniline) generate C-5/C-6 substituted derivatives. Purification via silica gel chromatography (EtOAc/hexane) yields >90% purity .

Q. How can conflicting bioactivity data (e.g., pro-apoptotic vs. anti-apoptotic effects) be resolved across studies?

Answer: Discrepancies arise from:

  • Cell-type specificity : Anti-apoptotic effects in ovarian granulosa cells vs. pro-apoptotic activity in cancer models (e.g., via caspase-3 activation).
  • Dosage dependency : Low doses (≤10 μM) may promote cell survival, while higher doses (≥50 μM) induce oxidative stress .
  • Experimental design : Use isogenic cell lines and standardized assays (e.g., Annexin V/PI flow cytometry) to minimize variability .

Q. What computational strategies optimize target prediction and binding affinity analysis?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding mode prediction (e.g., Astragalin’s interaction with α-glucosidase’s catalytic triad: Asp307, Arg439, Glu411) .
  • MD simulations : 100-ns trajectories in GROMACS assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å) .
  • Virtual screening : Machine learning models (e.g., random forest) prioritize compounds with favorable ADMET profiles .

Q. How is the compound’s stability assessed under physiological conditions, and what degradation products are observed?

Answer:

  • Forced degradation studies : Acidic (0.1 M HCl), alkaline (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 h.
  • Analytical tools : UPLC-QTOF-MS identifies deglycosylated aglycone (m/z 285.04) and quinone intermediates .
  • pH-dependent stability : Maximum stability at pH 6.8 (PBS buffer), with t₁/₂ > 48 h .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.